Cas no 1888818-07-2 (3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine)
3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine
- MFCD33022510
- EN300-1744473
- SY280451
- 3-(1-Methyl-1H-indol-2-yl)isoxazol-5-amine
- 5-Amino-3-(1-methyl-2-indolyl)isoxazole
- 1888818-07-2
-
- Inchi: 1S/C12H11N3O/c1-15-10-5-3-2-4-8(10)6-11(15)9-7-12(13)16-14-9/h2-7H,13H2,1H3
- InChI Key: UAWHGHUAACNZSZ-UHFFFAOYSA-N
- SMILES: O1C(=CC(C2=CC3C=CC=CC=3N2C)=N1)N
Computed Properties
- Exact Mass: 213.090211983g/mol
- Monoisotopic Mass: 213.090211983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 57Ų
3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1744473-0.05g |
3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine |
1888818-07-2 | 0.05g |
$1188.0 | 2023-09-20 | ||
| Enamine | EN300-1744473-0.1g |
3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine |
1888818-07-2 | 0.1g |
$1244.0 | 2023-09-20 | ||
| Enamine | EN300-1744473-0.25g |
3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine |
1888818-07-2 | 0.25g |
$1300.0 | 2023-09-20 | ||
| Enamine | EN300-1744473-0.5g |
3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine |
1888818-07-2 | 0.5g |
$1357.0 | 2023-09-20 | ||
| Enamine | EN300-1744473-1.0g |
3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine |
1888818-07-2 | 1g |
$1414.0 | 2023-06-03 | ||
| Enamine | EN300-1744473-2.5g |
3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine |
1888818-07-2 | 2.5g |
$2771.0 | 2023-09-20 | ||
| Enamine | EN300-1744473-5.0g |
3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine |
1888818-07-2 | 5g |
$4102.0 | 2023-06-03 | ||
| Enamine | EN300-1744473-10.0g |
3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine |
1888818-07-2 | 10g |
$6082.0 | 2023-06-03 | ||
| Enamine | EN300-1744473-1g |
3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine |
1888818-07-2 | 1g |
$1414.0 | 2023-09-20 | ||
| Enamine | EN300-1744473-5g |
3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine |
1888818-07-2 | 5g |
$4102.0 | 2023-09-20 |
3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine Related Literature
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Jason Wan Lab Chip, 2020,20, 4528-4538
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine
Recent Advances in the Study of 3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine (CAS: 1888818-07-2)
In recent years, the compound 3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine (CAS: 1888818-07-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique indole-oxazole hybrid structure, has shown promising potential in various therapeutic applications, particularly in oncology and neurology. The latest studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its clinical applicability.
One of the key areas of research has been the compound's role as a kinase inhibitor. Recent findings published in the Journal of Medicinal Chemistry (2023) demonstrate that 3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine exhibits selective inhibition against certain tyrosine kinases, which are often overexpressed in various cancers. The study utilized X-ray crystallography and molecular docking simulations to reveal the precise binding interactions between the compound and the kinase active site, providing valuable insights for further structural optimization.
Another significant development comes from a 2024 Nature Communications paper that investigated the compound's neuroprotective effects. The research team found that 3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine could modulate glutamate receptor activity, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease. The study employed advanced electrophysiological techniques and in vivo models to validate these findings, marking an important step toward clinical translation.
From a synthetic chemistry perspective, recent work has focused on improving the scalability and yield of 3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine production. A 2023 Organic Process Research & Development publication detailed a novel catalytic system that significantly enhances the efficiency of the key oxazole formation step while maintaining high regioselectivity. This methodological advancement addresses previous challenges in large-scale synthesis and could facilitate broader research and development efforts.
Pharmacokinetic studies have also made progress in understanding the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Data presented at the 2024 American Chemical Society National Meeting revealed that structural modifications at specific positions of the molecule could dramatically improve its oral bioavailability and metabolic stability without compromising its biological activity. These findings are particularly relevant for the design of next-generation derivatives with enhanced therapeutic potential.
Looking forward, several clinical trials are being planned to evaluate the safety and efficacy of 3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine derivatives in human subjects. The compound's unique chemical scaffold continues to inspire new research directions, including its potential application in combination therapies and as a chemical probe for studying fundamental biological processes. As the field progresses, interdisciplinary collaboration between chemists, biologists, and clinicians will be crucial for translating these discoveries into tangible medical advances.
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